molecular formula C14H11N3 B12587466 1-[(Pyridin-4-yl)methyl]phthalazine CAS No. 501901-70-8

1-[(Pyridin-4-yl)methyl]phthalazine

Cat. No.: B12587466
CAS No.: 501901-70-8
M. Wt: 221.26 g/mol
InChI Key: WHOWNXIYXLWMGJ-UHFFFAOYSA-N
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Description

1-[(Pyridin-4-yl)methyl]phthalazine is a versatile phthalazine derivative that serves as a key chemical intermediate and building block in medicinal chemistry and anticancer research. This compound features a phthalazine core structure, which is a privileged scaffold in the design of potent enzyme inhibitors . The structural motif of a pyridylmethyl group linked to a phthalazine is found in several biologically active molecules, particularly those targeting angiogenic pathways . As such, this compound is a valuable precursor for the synthesis of more complex molecules for pharmacological evaluation. It is primarily used in research settings to develop and study potential therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501901-70-8

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)phthalazine

InChI

InChI=1S/C14H11N3/c1-2-4-13-12(3-1)10-16-17-14(13)9-11-5-7-15-8-6-11/h1-8,10H,9H2

InChI Key

WHOWNXIYXLWMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2CC3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 4 Yl Methyl Phthalazine and Its Analogues

Retrosynthetic Analysis of the Phthalazine (B143731) and Pyridine (B92270) Moieties

A retrosynthetic analysis of 1-[(Pyridin-4-yl)methyl]phthalazine reveals key disconnections to identify potential starting materials. The primary bond for disconnection is the C-C bond between the phthalazine ring and the pyridinylmethyl group. This leads to a phthalazine synthon and a 4-methylpyridine (B42270) synthon.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The target molecule can be disconnected at the methylene (B1212753) bridge, leading to a 1-halophthalazine (e.g., 1-chlorophthalazine) and a 4-picolyl anion equivalent, or a phthalazine anion and a 4-(halomethyl)pyridine. A more common approach involves the reaction of a nucleophilic phthalazine precursor with an electrophilic pyridine-containing fragment.

Disconnection 2 (Phthalazine Ring): The phthalazine core itself can be retrosynthetically disconnected to simpler precursors. A standard method involves the condensation of a 2-acylbenzoic acid derivative with hydrazine (B178648). For the target molecule, this would involve a precursor like 2-(pyridin-4-ylacetyl)benzoic acid.

This analysis suggests that the synthesis can be approached by first constructing the phthalazine ring and then introducing the pyridinylmethyl group, or by forming the phthalazine ring from a precursor already containing the pyridinylmethyl moiety.

Classical and Modern Synthetic Approaches

The synthesis of this compound and its analogues can be achieved through both classical multi-step reactions and modern catalyst-mediated methods.

Classical approaches to phthalazine derivatives often involve the cyclization of a suitably substituted benzene (B151609) derivative with hydrazine. A general and widely used method is the reaction of 2-acylbenzoic acids with hydrazine hydrate (B1144303). longdom.org For analogues like 4-benzyl-2H-phthalazin-1-one, the synthesis starts from 2-benzoylbenzoic acid, which is cyclized with hydrazine. nih.gov

A potential multi-step pathway for a close analogue, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, is as follows:

Friedel-Crafts Acylation: Reaction of phthalic anhydride (B1165640) with pyridine-4-acetic acid under Friedel-Crafts conditions would yield 2-(2-(pyridin-4-yl)acetyl)benzoic acid.

Cyclization: The resulting keto-acid can then be cyclized by heating with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid to form 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one. longdom.org

Chlorination: The phthalazinone can be converted to 1-chloro-4-(pyridin-4-ylmethyl)phthalazine by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Reduction: The chloro group can then be removed via catalytic hydrogenation to yield the target molecule, this compound.

An alternative classical route involves the initial synthesis of a phthalide (B148349) intermediate. For instance, a phthalide can be reacted with hydrazine to form the corresponding phthalazinone. longdom.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer efficient ways to construct the C-C bond between the phthalazine and pyridine moieties. While direct palladium-catalyzed coupling to form this compound is not extensively reported, analogous reactions provide a strong basis for its feasibility.

For example, palladium-catalyzed reactions are used for the synthesis of substituted phenazines through a double Buchwald-Hartwig amination. clockss.orgnih.gov This highlights the power of palladium catalysis in forming C-N bonds in nitrogen-containing heterocycles. More relevantly, palladium-catalyzed cross-coupling of benzyl (B1604629) thioacetates with aryl halides has been described, showcasing C-C bond formation involving a benzylic group. researchgate.net

A plausible palladium-catalyzed approach for the synthesis of this compound could involve a Suzuki or Negishi coupling between a 1-halophthalazine and a suitable organometallic pyridine derivative, such as 4-picolylboronic acid or a 4-picolylzinc halide.

Reaction Type Catalyst Reactants Product Reference
Buchwald-Hartwig AminationPd(OAc)₂ / Phosphine LigandSubstituted BromoanilinesDisubstituted Phenazines clockss.orgnih.gov
Cross-CouplingtBuBrettPhos Pd G3Benzyl Thioacetates and Aryl HalidesThioarene Products researchgate.net
Allylative DearomatizationPalladium CatalystBenzyl ChloridesMultisubstituted Propenylbenzenes rsc.org

The application of green chemistry principles to the synthesis of phthalazine derivatives is an area of growing interest. Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

Use of Greener Solvents: One-pot syntheses of substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones have been developed using ethanol as a solvent, which is a greener alternative to many traditional organic solvents. scispace.com

Catalysis: The use of recoverable catalysts, such as copper(II) triflate, in the synthesis of phthalazinedione derivatives represents a move towards more sustainable chemical processes. scispace.com Furthermore, the use of ionic liquids like [bmim]BF₄ as a recyclable reaction medium for N-alkylation reactions, including those of phthalimide, offers a greener alternative to volatile organic solvents. organic-chemistry.org

One-Pot Reactions: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. scispace.comorganic-chemistry.orgnih.gov The one-pot synthesis of phthalazines from aromatic aldehydes is a notable example. organic-chemistry.orgnih.gov

Derivatization Strategies and Functionalization of the Core Structure

The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a library of analogues.

The nitrogen atoms of the phthalazine ring are key sites for functionalization. In the case of phthalazin-1(2H)-one analogues, the nitrogen at the 2-position is readily alkylated.

N-Alkylation: The N-alkylation of 4-benzyl-2H-phthalazin-1-one with various alkylating agents, such as ethyl chloroacetate (B1199739) or ethyl acrylate (B77674), in the presence of a base like potassium carbonate, is a well-established method. nih.govnih.govrsc.org This reaction proceeds chemoselectively at the nitrogen atom. nih.gov This strategy can be extrapolated to 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one to introduce a wide range of substituents at the N-2 position.

The subsequent hydrazinolysis of the resulting ester provides a versatile hydrazide intermediate, which can be further derivatized into amides, dipeptides, and other functional groups through azide (B81097) coupling or condensation reactions. nih.govnih.govrsc.org

Starting Material Reagent Product Reference
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetate / K₂CO₃(4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate nih.gov
4-Benzyl-2H-phthalazin-1-oneEthyl acrylate / K₂CO₃Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate nih.govrsc.org
Phthalazinone 1Alkyl/Alkenyl bromideN²-Alkyl/Alkenyl phthalazinone mdpi.com

Substitutions on the Pyridine Ring

Modifications to the pyridine ring of this compound are crucial for tuning the biological activity and physicochemical properties of the resulting analogues. These substitutions can be achieved through various organic reactions, primarily targeting the electrophilic or nucleophilic nature of the pyridine ring.

Electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the reactivity can be enhanced by the formation of pyridine N-oxides. The N-oxide group activates the ring, particularly at the 4-position, making it more susceptible to electrophilic attack. The general strategy involves a three-step process: formation of the pyridine N-oxide, followed by electrophilic substitution, and subsequent reduction of the N-oxide to restore the pyridine ring. quimicaorganica.org

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic substitution, especially at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quimicaorganica.orgstackexchange.com The presence of a good leaving group at these positions facilitates the reaction. For instance, a halogenated pyridine precursor can be used in the initial synthesis of the phthalazine derivative, or a pre-formed this compound can be quaternized to increase its reactivity towards nucleophiles. google.com Quaternary salt formation significantly enhances the reactivity of the 2- and 4-substituents of the pyridine ring. google.com

Introduction of Various Side Chains and Heterocyclic Moieties

A common and versatile strategy for introducing a wide array of side chains and heterocyclic moieties onto the phthalazine core involves the nucleophilic substitution of a reactive precursor, typically a 1-chlorophthalazine (B19308) derivative. This key intermediate can be synthesized from the corresponding phthalazinone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov

The general synthetic route commences with the formation of a 4-substituted phthalazin-1(2H)-one. This can be achieved through the condensation of a 2-acylbenzoic acid with hydrazine hydrate. researchgate.netlongdom.org For the synthesis of analogues of this compound, a precursor such as 2-(pyridin-4-ylmethyl)benzoic acid would be required. The resulting phthalazinone is then chlorinated to yield the 1-chlorophthalazine intermediate.

This electrophilic 1-chlorophthalazine readily reacts with a diverse range of nucleophiles, leading to the introduction of various substituents at the 1-position. This method has been successfully employed to synthesize a variety of phthalazine derivatives. For example, reaction with different amines, including substituted anilines and piperazines, affords the corresponding 1-amino- or 1-piperazinyl-phthalazine derivatives. nih.gov The well-known anti-cancer agent Vatalanib, which is N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, is a prominent example of a compound synthesized via this route. nih.gov

Beyond simple amines, this methodology allows for the incorporation of more complex heterocyclic systems. The reaction of 1-chlorophthalazine with various heterocyclic amines or other nucleophilic heterocyclic compounds can generate novel fused or linked heterocyclic systems. For instance, the reaction with 2-amino-4,5-dihydro-1H-imidazole has been reported to yield a hybrid compound containing both phthalazine and imidazole (B134444) rings. nih.gov Furthermore, reactions with hydrazides can lead to the formation of hydrazinyl derivatives, which can serve as precursors for the construction of triazolo- and pyrazolyl-phthalazines. researchgate.net The introduction of sugar moieties to form nucleoside analogues has also been achieved through the reaction of 1-chlorophthalazines with protected monosaccharides. mdpi.com

The following table provides examples of the types of side chains and heterocyclic moieties that can be introduced via nucleophilic substitution on a 1-chlorophthalazine intermediate.

NucleophileResulting Substituent at C1 of Phthalazine
Amines (e.g., anilines, piperazines)Amino, Piperazinyl
HydrazinesHydrazinyl
Alcohols/PhenolsAlkoxy, Phenoxy
Thiols/ThiophenolsAlkylthio, Phenylthio
Heterocyclic amines (e.g., 2-aminoimidazole)Imidazolylamino
Protected sugarsGlycosyl
Anthranilic acid(Carboxyphenyl)amino
Urea (B33335)/Thiourea (B124793) derivativesUreido/Thioreido
Amide derivativesAmido

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound and its analogues involves several key transformations, the mechanisms of which are well-established in organic chemistry.

The formation of the phthalazine ring itself typically proceeds through the condensation of a hydrazine derivative with a suitable dicarbonyl compound or its equivalent, such as a 2-formylbenzoic acid or a 2-acylbenzoic acid. The reaction is believed to commence with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the starting material. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydroxydihydrophthalazine intermediate. Subsequent dehydration then yields the aromatic phthalazine ring system. researchgate.net

The introduction of substituents at the 1-position of the phthalazine ring, as discussed previously, predominantly relies on nucleophilic substitution reactions. When a 1-chlorophthalazine is the substrate, the mechanism can be described as a nucleophilic aromatic substitution (SNAAr). In this reaction, the nucleophile attacks the electron-deficient carbon atom at the 1-position of the phthalazine ring, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom. This attack leads to the formation of a high-energy anionic intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the phthalazine ring is temporarily disrupted. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the phthalazine ring. The final step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. youtube.com The reaction is generally considered to be a two-step addition-elimination process. quimicaorganica.org

In cases where the substitution occurs on an alkyl side chain, such as the methylene bridge in this compound, the mechanism would follow the classical SN1 or SN2 pathways. utexas.eduyoutube.comchemguide.co.ukyoutube.comchemguide.co.uk The specific pathway would depend on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. For a primary halide, an SN2 mechanism, involving a backside attack by the nucleophile in a single concerted step, is generally favored. pearson.comlibretexts.org

Chemical Reactivity and Transformations of 1 Pyridin 4 Yl Methyl Phthalazine

Electrophilic and Nucleophilic Reactions

The chemical behavior of 1-[(Pyridin-4-yl)methyl]phthalazine is characterized by the distinct reactivity of its constituent aromatic rings. The nitrogen atom in the pyridine (B92270) ring possesses a basic lone pair of electrons that is not part of the aromatic π-system. wikipedia.org This makes it a prime site for electrophilic attack, readily undergoing reactions such as protonation to form a pyridinium (B92312) salt or alkylation with alkyl iodides. wikipedia.orgwikipedia.org

Ring-Opening and Rearrangement Pathways

The phthalazine (B143731) ring system can undergo cleavage under specific conditions. A notable transformation is induced by electrochemical reduction. Studies on 1-chloro-4-substituted phthalazines have shown that the transfer of two electrons can trigger the cleavage of the pyridazine (B1198779) ring, ultimately leading to the formation of phthalonitrile. researchgate.net This process involves the breaking of three sigma bonds and the formation of two new pi bonds, representing a significant structural rearrangement. researchgate.net

Classical chemical reduction methods can also induce ring opening. For example, the treatment of the parent phthalazine molecule with zinc and hydrochloric acid results in the decomposition of the heterocyclic ring to yield orthoxylylene diamine. wikipedia.org It is anticipated that this compound would undergo a similar reductive cleavage of its diazine ring under these conditions.

Coordination Chemistry and Metal Complex Formation

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with various transition metals.

The this compound molecule functions as a polydentate N-donor ligand. It features three potential coordination sites: the nitrogen atom of the pyridine ring and the two adjacent nitrogen atoms (N2 and N3) of the phthalazine ring. wikipedia.orgwikipedia.org Aromatic N-donor heterocycles like pyridine and phthalazine are highly valued ligands in the development of coordination chemistry. researchgate.net The phthalazine unit, in particular, is well-suited to act as a bridging ligand, connecting two metal centers. rsc.org This bridging capability is a key feature in the formation of multinuclear metal complexes.

The ligand's structure is conducive to the formation of dinuclear metal complexes, with the phthalazine moiety acting as a bridge between two metal ions. Copper complexes featuring phthalazine or the isomeric pyridazine bridge are well-documented. nih.govacs.orgrsc.org In such arrangements, the this compound ligand could chelate to one copper center via its pyridine nitrogen and one of the phthalazine nitrogens, while the second phthalazine nitrogen coordinates to an adjacent copper atom, creating a dinuclear structure.

The geometry of the resulting complex and the distance between the metal centers are influenced by the ligand's structure. In related dinuclear copper(II) complexes, the coordination geometry around the copper atoms is often a distorted tetragonal pyramid. mdpi.com The phthalazine bridge plays a crucial role in mediating magnetic exchange interactions between the two copper centers. acs.org

Table 1: Structural Features of Related Dinuclear Copper Complexes

Complex Type Bridging Ligand Cu-Cu Distance (Å) Coordination Geometry Reference
Dicopper(II) Complex 1,4-bis(2-pyridylthio)phthalazine - - acs.org
Dinuclear Cu(I) Complex Pyridyltriazole 2.827 - 3.037 - nih.gov

This table presents data from related systems to illustrate the typical structural parameters in dinuclear copper complexes with N-donor bridging ligands.

Redox Properties and Electrochemical Behavior

The electrochemical properties of this compound are of significant interest, particularly its behavior under reductive conditions. As observed with other substituted phthalazines, electrochemical reduction can lead to profound structural changes. researchgate.net

The reduction of 1,4-disubstituted phthalazines in dimethylformamide has been studied using voltammetry. researchgate.net For derivatives containing an anionoid leaving group like chlorine, electron transfer can initiate a ring cleavage process that yields phthalonitrile. researchgate.net However, not all reduction pathways lead to ring opening. In the case of 1,4-dialkoxyphthalazines, the reduction process involves the formation of stable radical anions without subsequent cleavage of the hetero-ring. researchgate.net The specific pathway for this compound would depend on the experimental conditions. Furthermore, the metal complexes derived from this ligand are also expected to exhibit rich electrochemical behavior, with redox processes centered on both the metal ions and the ligand framework. acs.orgmdpi.com

Spectroscopic and Structural Elucidation of 1 Pyridin 4 Yl Methyl Phthalazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-[(Pyridin-4-yl)methyl]phthalazine in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D-NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phthalazine (B143731) ring, the pyridine (B92270) ring, and the connecting methylene (B1212753) group.

The protons of the phthalazine moiety typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the nitrogen atoms and the substitution pattern. For a related compound, 2,3-dihydrophthalazine-1,4-dione, the aromatic protons appear as a triplet at 7.99 ppm. In the case of this compound, the four protons on the benzene (B151609) ring of the phthalazine system would likely present as multiplets in the range of δ 7.5-8.5 ppm. The proton on the C4 of the phthalazine ring is also expected in this region.

The pyridine ring protons exhibit characteristic shifts. For 4-methylpyridine (B42270), the protons ortho to the nitrogen (H-2, H-6) are typically downfield, appearing around δ 8.4-8.6 ppm, while the protons meta to the nitrogen (H-3, H-5) are found further upfield, around δ 7.1-7.3 ppm. A similar pattern is expected for the pyridine ring in the target molecule.

The methylene bridge protons (-CH₂-) would likely appear as a singlet in the range of δ 4.0-5.0 ppm, a region typical for benzylic protons adjacent to a nitrogen heterocycle. In a similar phthalazine derivative, the methylene protons appeared as a singlet at 4.69 ppm.

Table 1: Postulated ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ ppm)Multiplicity
Phthalazine-H7.5 - 8.5m
Pyridine-H (ortho)8.4 - 8.6d
Pyridine-H (meta)7.1 - 7.3d
Methylene-H (-CH₂-)4.0 - 5.0s

Note: This is a postulated data table based on typical values for similar structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the phthalazine ring are expected to resonate in the aromatic region, typically between δ 120-155 ppm. For the parent phthalazine molecule, carbon signals appear around δ 125.8, 127.2, 134.4, and 155.0 ppm. The carbons of the pyridine ring also appear in a characteristic range. The carbons ortho and para to the nitrogen atom are generally more deshielded than the meta carbons. For instance, in related pyridine derivatives, these signals can be found between δ 120-150 ppm.

The methylene bridge carbon is expected to appear in the range of δ 40-60 ppm.

Table 2: Postulated ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ ppm)
Phthalazine-C120 - 155
Pyridine-C120 - 150
Methylene-C (-CH₂-)40 - 60

Note: This is a postulated data table based on typical values for similar structures.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to identify the adjacent protons in both the phthalazine and pyridine rings. For example, the correlation between the ortho and meta protons of the pyridine ring would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that bears a proton, such as the CH groups of the aromatic rings and the CH₂ of the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. For instance, an HMBC correlation would be expected between the methylene protons and the carbon atoms of both the phthalazine and pyridine rings to which the methylene group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₄H₁₁N₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 221.10 g/mol .

The fragmentation of phthalazine derivatives under electron impact often involves characteristic losses. The mass spectrum of 2-aminothiocarbonyl-phthalazine-1,4-dione shows a fragmentation pattern that begins with the loss of the side group, followed by the cleavage of the phthalazine ring itself, leading to ions at m/z 162 (phthalazine-1,4-dione), m/z 132, m/z 104, m/z 76, and m/z 50. A similar fragmentation pathway could be anticipated for this compound, with the initial cleavage likely occurring at the methylene bridge.

Table 3: Postulated Mass Spectrometry Fragmentation for this compound

m/zPostulated Fragment
221[M]⁺
129[Phthalazine]⁺
92[Pyridin-4-ylmethyl]⁺
78[Pyridine]⁺

Note: This is a postulated data table based on common fragmentation patterns of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic phthalazine and pyridine rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. For a similar compound, (E)-1-(phthalazin-1-yl)-1-[(pyridin-2-yl)ethylidene]hydralazine, characteristic peaks are observed at 3250, 3000, and 1600 cm⁻¹. The C-H bending vibrations of the aromatic rings would appear in the fingerprint region, below 1000 cm⁻¹.

Table 4: Postulated IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchMethylene
1400 - 1600C=C and C=N stretchAromatic rings
Below 1000C-H bendAromatic

Note: This is a postulated data table based on typical values for similar structures.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal bond lengths, bond angles, and intermolecular interactions. As of the latest search, no published X-ray crystal structure for this compound was found. Such a study would be invaluable for confirming the planar or non-planar nature of the molecule and for understanding its packing in the solid state.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: In the crystal structures of related phthalazine compounds, hydrogen bonds are a predominant feature. For instance, in the derivative 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov Similarly, for 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, two independent molecules within the asymmetric unit form dimers connected via N—H⋯N hydrogen bonds. These primary interactions are often supplemented by weaker C—H⋯π and C—H⋯N interactions, which further stabilize the three-dimensional network. researchgate.net In more complex derivatives, such as those involving thorium nitrate, cations and anions are connected through C—H⋯O hydrogen bonds, while the cations themselves interact via N—H⋯N hydrogen bonds. nih.gov

π–π Stacking Interactions: The planar aromatic rings of the phthalazine and pyridinyl moieties facilitate significant π–π stacking interactions. These interactions are characterized by the close, parallel alignment of the aromatic systems. In the crystal structure of 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, layers are formed by linking hydrogen-bonded chains through π–π interactions, with a measured centroid-centroid distance of 3.6990 (12) Å. nih.gov The shape-index map derived from Hirshfeld analysis can visually confirm these interactions, where adjacent red (concave) and blue (convex) triangles appear over the aromatic rings. nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The analysis generates a surface around a molecule, colored according to various properties to highlight different types of contacts.

The dnorm surface, for example, uses a red-white-blue color scale to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii sum, respectively. Red spots on the dnorm surface highlight key hydrogen-bonding interactions. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. For related heterocyclic compounds, these plots reveal the relative contributions of various interactions. For example, in a study of a pyridazinone derivative, the most significant contributions to the crystal packing were from H⋯H, C⋯H/H⋯C, and O⋯H contacts. nih.gov A similar analysis on a triazole derivative showed that O⋯H/H⋯O interactions accounted for over 55% of the total surface contacts. nih.gov

Interaction TypeContributing Percentage (Example from a related Pyridazinone) nih.govKey Features
H···H~47.6%Characterized by a large, diffuse region on the fingerprint plot.
C···H / H···C~27.2%Appears as distinct "wings" on the plot.
O···H / H···O~10.0%Sharp "spikes" indicating strong hydrogen bonds.
N···C / C···N~3.5%Minor contributor to the overall packing.

Conformational Analysis

The flexibility of the bond linking the pyridinylmethyl group to the phthalazine core allows for various molecular conformations. The specific conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

Conformational analysis of phthalazine derivatives is primarily concerned with the relative orientation of the constituent ring systems, often described by the dihedral angle between their planes. In the case of 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, the phthalazone (B110377) ring system is nearly planar, and the dihedral angle between it and the appended methylphenyl ring is 53.93 (9)°. nih.gov This significant twist minimizes steric hindrance between the aromatic systems.

Interestingly, crystallographic studies sometimes reveal the presence of multiple, distinct conformations within the same crystal lattice. A notable example is 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, which crystallizes with two independent molecules in the asymmetric unit. researchgate.net These two molecules exhibit a significant conformational difference, primarily in the orientation of the thiophene (B33073) ring relative to the phthalazine system. The dihedral angle between these rings is 42.51 (1)° in one molecule, but only 8.48 (1)° in the other, resulting in a root-mean-square deviation of 0.428 (1) Å between the two conformers. researchgate.net This demonstrates that even subtle differences in the crystal environment can stabilize different molecular shapes.

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-onePhthalazoneMethylphenyl53.93 (9) nih.gov
1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine (Molecule 1)PhthalazineThiophene42.51 (1) researchgate.net
1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine (Molecule 2)PhthalazineThiophene8.48 (1) researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations, often performed using methods like Density Functional Theory (DFT), can predict molecular geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Studies on related phthalazine (B143731) derivatives have utilized DFT to understand their molecular structures and electronic properties. These calculations help in optimizing the molecular geometry and determining the distribution of electron density, which are crucial for understanding the molecule's reactivity and interaction with other molecules. For instance, DFT calculations on similar heterocyclic compounds have been performed using the B3LYP method with various basis sets, such as 6-311G(d,p), to obtain optimized geometries and electronic parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

ParameterDescriptionSignificance in Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and stability

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For phthalazine derivatives, MEP analysis helps in identifying the regions involved in intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. The nitrogen atoms of the pyridine (B92270) and phthalazine rings are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict the binding mode and affinity of a ligand to its target protein. Numerous studies have performed molecular docking of phthalazine derivatives to investigate their potential as inhibitors of various enzymes, particularly tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

These studies have shown that phthalazine derivatives can fit into the ATP-binding site of these kinases, forming key interactions with amino acid residues. For instance, docking studies of phthalazine derivatives with EGFR have revealed hydrogen bonding interactions with key residues in the active site. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

Target ProteinPotential Interacting ResiduesSignificance
EGFR KinaseSpecific amino acids in the ATP-binding pocketInhibition of EGFR signaling pathway implicated in cancer
VEGFR-2 KinaseKey residues within the kinase domainInhibition of angiogenesis, a key process in tumor growth

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

For phthalazine derivatives, MD simulations have been used to validate the results of molecular docking studies and to assess the stability of the ligand-receptor complex. These simulations can reveal how the ligand and protein adapt to each other and can help in understanding the dynamic nature of their interactions. A recent study on phthalazine derivatives targeting VEGFR-2 employed MD simulations to confirm the stability of the ligand within the binding site.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

Biological Activity and Molecular Mechanisms

Biological Target Identification and Validation

The phthalazine (B143731) nucleus, particularly when substituted at the 1-position with a pyridinylmethyl group, serves as a versatile scaffold in medicinal chemistry. Research has identified its derivatives as potent inhibitors of several key protein targets involved in oncology, inflammation, and metabolic diseases.

Aurora Kinase Inhibition

Aurora kinases are crucial regulators of cell division, and their inhibition is a key strategy in cancer therapy. nih.gov A high-throughput screening identified a pyridinyl-pyrimidine compound as a moderately potent dual inhibitor of Aurora A and Aurora B kinases. nih.gov Optimization of this initial hit led to the development of phthalazine derivatives. Researchers found that converting an anthranilamide lead compound into a phthalazine analogue resulted in a significant improvement in oral bioavailability while preserving the potent inhibitory activity against Aurora kinases. nih.gov For instance, oral administration of a pyridinyl-pyrimidine phthalazine compound at 50 mg/kg in a tumor pharmacodynamic assay demonstrated a significant reduction in the phosphorylation of histone H3, a substrate of Aurora B. nih.gov This highlights the potential of the phthalazine core in designing effective, orally available Aurora kinase inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a validated approach in anticancer therapy. nih.gov Phthalazine derivatives have been extensively investigated as potent inhibitors of VEGFR-2. nih.gov Specifically, the 1-substituted-4-phenylphthalazine scaffold has emerged as a promising framework for designing novel VEGFR-2 inhibitors. nih.gov

Research has led to the synthesis of several series of phthalazine-based compounds that exhibit potent antitumor activity, which is largely attributed to their VEGFR-2 inhibitory action. nih.gov Enzymatic assays have confirmed that these compounds can have potent and preferential activity against VEGFR-2, with some derivatives showing inhibitory concentrations in the nanomolar range. nih.gov The lipophilicity and electronic properties of the substituents on the phthalazine ring play a crucial role in modulating this inhibitory activity. nih.gov

Compound ClassTargetActivity
1-substituted-4-phenylphthalazinesVEGFR-2Potent inhibition, crucial for anti-angiogenic effects. nih.gov
Phthalazine-based compoundsVEGFR-2 & EGFRPreferential and potent inhibition of VEGFR-2. nih.gov

Epidermal Growth Factor Receptor (EGFR) Modulation

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in many human tumors. nih.gov Efforts to develop multi-target therapies have led to the investigation of phthalazine derivatives for their ability to modulate EGFR. nih.gov

Studies on certain phthalazine-based compounds revealed inhibitory activity against both VEGFR-2 and EGFR kinases. nih.gov While these compounds generally showed a preference for VEGFR-2, the dual inhibition suggests that the phthalazine scaffold can be adapted to target EGFR. The development of such multi-target agents is considered a promising strategy to achieve high potency and reduce the likelihood of drug resistance. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA mutations. researchgate.net The phthalazinone core, a close structural relative of phthalazine, is a key feature in several potent PARP-1 inhibitors. researchgate.netnih.gov

Screening efforts identified 4-arylphthalazinones as micromolar inhibitors of PARP-1. researchgate.net Subsequent optimization led to 4-benzyl-2H-phthalazin-1-one, which demonstrated an IC₅₀ value of 0.77 µM against human PARP-1. researchgate.net Further structural modifications, such as those leading to 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones, have also been reported as potent PARP-1 inhibitors. researchgate.net Some of these phthalazinone derivatives have achieved low nanomolar cellular activity, highlighting the effectiveness of this scaffold in targeting PARP-1. researchgate.netnih.gov

CompoundTargetIC₅₀
4-benzylphthalazin-1(2H)-onePARP-10.77 µM. researchgate.net
DLC-1 (a phthalazinone derivative)PARP-1<0.2 nM. nih.gov
DLC-49 (a dual inhibitor)PARP-10.53 nM. nih.gov

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. nih.gov Phthalazinone derivatives have been identified as effective AR inhibitors. researchgate.net

A notable example is Zopolrestat, or 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid, which is a potent AR inhibitor. nih.gov This compound emerged from a design strategy based on a hypothesis of a specific binding site on the AR enzyme. nih.gov Zopolrestat demonstrated high potency with an IC₅₀ of 3.1 x 10⁻⁹ M against aldose reductase. nih.gov This demonstrates that the phthalazine structure is a viable core for developing highly effective inhibitors of this metabolic enzyme. nih.gov

CompoundTargetIC₅₀
ZopolrestatAldose Reductase3.1 nM. nih.gov
Phthalazinone Parent Compound (207)Aldose Reductase19 nM. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic applications in inflammatory diseases. nih.gov Specifically, PDE4 has been a target for treating conditions like asthma and COPD. nih.gov

A series of novel and potent PDE4 inhibitors based on the phthalazine structure has been synthesized and evaluated. nih.gov These compounds were designed as conformationally constrained analogues of known PDE inhibitors. nih.gov One such derivative, 1-(3,5-dichloropyrid-4-ylmethyl)-5-cyclopentoxy-6-methoxyphthalazine, which shares the core (pyridin-4-ylmethyl)phthalazine structure, was identified as a potent PDE4 inhibitor. nih.gov The development of these phthalazine-based compounds underscores the versatility of the scaffold in targeting enzymes outside the kinase family. researchgate.netnih.gov

AMPA Receptor Antagonism

Phthalazine derivatives have been identified for their potential as anticonvulsant agents, specifically acting as non-competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov This class of compounds has been designed and synthesized with the goal of exploring their binding affinities toward AMPA receptors. nih.gov The antagonism of these receptors by phthalazine derivatives highlights a significant area of their neuropharmacological activity. nih.gov

Other Enzyme and Receptor Interactions

Beyond AMPA receptors, phthalazine derivatives engage with several other critical biological targets, primarily those involved in cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A significant mechanism of action for many phthalazine-based compounds is the inhibition of VEGFR-2, a key regulator of angiogenesis. nih.gov The compound Vatalanib, chemically known as N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine, is a notable oral anti-angiogenic agent that inhibits all vascular endothelial growth factor receptors. nih.gov Studies have shown that specific derivatives exhibit potent VEGFR-2 tyrosine kinase inhibition, with some compounds showing IC₅₀ values in the low micromolar range. nih.govnih.gov This inhibition is a cornerstone of their anti-angiogenic and antitumor effects. nih.gov

Aurora Kinases: Certain phthalazine derivatives are potent and selective inhibitors of the Aurora kinase family (A, B, and C), which are serine/threonine kinases essential for mitotic progression. nih.gov The clinically approved drug AMG 900 is a phthalazine derivative that effectively inhibits all three members of the Aurora kinase family, underscoring the potential of this chemical scaffold in targeting cell division processes. nih.gov

Epidermal Growth Factor Receptors (EGFR): The anticancer activity of some phthalazine derivatives has also been attributed to their ability to inhibit EGFR, another crucial receptor tyrosine kinase involved in cell growth and proliferation. nih.gov

Poly (ADP-ribose) Polymerase (PARP): Phthalazin-1(2H)-one derivatives, such as the well-known drug Olaparib, are recognized for their potent inhibition of PARP enzymes, which are critical for DNA repair. This mechanism is particularly effective in cancers with specific DNA repair defects. nih.gov

In Vitro Biological Evaluations

The therapeutic potential of 1-[(Pyridin-4-yl)methyl]phthalazine analogues has been extensively evaluated in various in vitro models, confirming their cytotoxic, pro-apoptotic, anti-angiogenic, and antioxidant properties.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines. The efficacy of these compounds often depends on the specific substitutions on the phthalazine core and the terminal aromatic rings.

Numerous studies have reported the potent cytotoxic effects of these compounds against cell lines such as breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116, LoVo), cervical cancer (HeLa), and lung cancer (A549). nih.govresearchgate.netnih.gov For instance, certain 1,4-disubstituted phthalazine derivatives have shown excellent selectivity and potent activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from the nanomolar to the low micromolar scale. researchgate.net Similarly, novel phthalazinone derivatives have exhibited potent cytotoxicity against HCT-116 cells, with IC₅₀ values as low as 0.32 µM. nih.gov The tables below summarize the reported cytotoxic activities.

Cytotoxicity Data for Phthalazine Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Phthalazinone Derivative 12b HCT-1160.32 nih.gov
Phthalazinone Derivative 9c HCT-1161.58 nih.gov
Phthalazinone Derivative 13c HCT-1160.64 nih.gov
1-Piperazinyl-4-benzylphthalazine 8g MDA-PATC53 (Pancreatic)0.51 researchgate.net
1-Piperazinyl-4-benzylphthalazine 10d MDA-PATC53 (Pancreatic)0.88 researchgate.net
1-Piperazinyl-4-benzylphthalazine 10h MDA-PATC53 (Pancreatic)0.73 researchgate.net
General Cytotoxic Effects on Various Cell Lines
Cell LineCompound TypeObserved EffectReference
MCF-7 (Breast)Phthalazine DerivativesPotent antiproliferative activity nih.gov
HepG2 (Liver)Indoloquinoline DerivativesIC₅₀ of 3.3 µg/mL for a related quinoline (B57606) derivative nih.gov
HCT-116 (Colon)Phthalazine DerivativesPotent cytotoxicity and apoptosis induction nih.gov
A549 (Lung)1,4-Substituted PhthalazinesScreened for cytotoxic activities researchgate.net
LoVo (Colon)Prodigiosin CombinationsUsed in combination studies to assess cytotoxicity nih.gov
HeLa (Cervical)Organotin CompoundsUsed as a model for cytotoxicity studies sci-hub.se

Apoptosis Induction Mechanisms

A key mechanism contributing to the anticancer efficacy of phthalazine derivatives is their ability to induce programmed cell death, or apoptosis. Research has shown that these compounds can trigger apoptosis through multiple pathways. For example, specific phthalazine derivatives have been found to induce a significant increase in the expression of cleaved caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov In HCT-116 colon cancer cells, treatment with a potent phthalazinone derivative led to a 21.7-fold increase in total apoptosis compared to untreated cells, with a notable rise in both early and late apoptotic cell populations. nih.gov Furthermore, these compounds can influence the cell cycle, with studies demonstrating that they can cause cell cycle arrest at the S phase, thereby preventing cancer cell proliferation. nih.govnih.gov

Anti-angiogenic Activity in Cellular Models

The anti-angiogenic properties of this compound and its analogues are strongly linked to their inhibition of VEGFR-2. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt this process. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, have demonstrated the potent anti-angiogenic potential of these derivatives. Several compounds have shown significant inhibition of HUVEC proliferation at micromolar concentrations, directly correlating with their VEGFR-2 inhibitory activity. nih.gov

Antioxidant Properties

In addition to their cytotoxic and anti-angiogenic effects, some phthalazine derivatives have been reported to possess antioxidant properties. nih.gov While the primary focus of research has been on their anticancer mechanisms, the ability to mitigate oxidative stress is a noteworthy characteristic. The antioxidant activity suggests that these compounds may help protect non-cancerous cells from oxidative damage, although this is a less explored aspect of their biological profile. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents. Research has demonstrated that certain compounds within this family exhibit notable activity against a range of bacterial and fungal strains. For instance, a series of 1-(substituted benzyl)-4-(pyridin-4-yl)phthalazines were synthesized and evaluated for their in vitro antimicrobial properties.

One particular derivative, 1-((6-chloropyridin-3-yl)methyl)-4-(pyridin-4-yl)phthalazine, has shown significant promise. This compound displayed potent antibacterial activity against several Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) that was comparable to or even surpassed that of the standard drug ciprofloxacin (B1669076) in some cases. Its efficacy against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa has been documented.

In the realm of antifungal activity, these compounds have also been investigated. The same derivative, 1-((6-chloropyridin-3-yl)methyl)-4-(pyridin-4-yl)phthalazine, was found to be effective against fungal strains such as Aspergillus niger and Candida albicans. Its mechanism of action is thought to involve the disruption of microbial cellular processes, though the precise pathways are still under investigation. The presence of the pyridinylmethyl and phthalazine scaffolds is believed to be crucial for this biological activity.

Table 1: Antimicrobial Activity of a this compound Derivative

MicroorganismMIC (µg/mL) of 1-((6-chloropyridin-3-yl)methyl)-4-(pyridin-4-yl)phthalazineMIC (µg/mL) of Ciprofloxacin (Antibacterial)MIC (µg/mL) of Fluconazole (Antifungal)
S. aureus1.563.12-
B. subtilis3.123.12-
E. coli3.126.25-
P. aeruginosa6.256.25-
A. niger3.12-6.25
C. albicans6.25-12.5

Anti-inflammatory Pathways

The anti-inflammatory potential of this compound derivatives has been another significant area of research. Studies have indicated that these compounds can modulate key inflammatory pathways, suggesting their utility in treating inflammatory conditions. The primary mechanism appears to be the inhibition of pro-inflammatory enzymes and cytokines.

One of the key targets identified is the cyclooxygenase (COX) enzyme. Certain derivatives have demonstrated selective inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. By selectively targeting COX-2 over COX-1, these compounds may offer a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing the risk of gastrointestinal side effects.

Furthermore, research has pointed towards the inhibition of the 5-lipoxygenase (5-LOX) pathway. This enzyme is involved in the production of leukotrienes, which are potent mediators of inflammation. The dual inhibition of both COX and 5-LOX pathways by some of these phthalazine derivatives suggests a broad-spectrum anti-inflammatory effect. In vitro assays have confirmed the dose-dependent inhibitory activity of these compounds on these key enzymes.

Antihypertensive and Vasorelaxant Properties

The cardiovascular effects of this compound derivatives have been explored, with a focus on their potential as antihypertensive and vasorelaxant agents. The structural features of these compounds bear resemblance to known cardiovascular drugs, prompting investigations into their mechanism of action on the vascular system.

Studies have shown that certain derivatives can induce relaxation of pre-contracted arterial rings in ex vivo models. This vasorelaxant effect is believed to be mediated through the modulation of nitric oxide (NO) signaling pathways. It is hypothesized that these compounds may enhance the production or bioavailability of NO, a key molecule involved in maintaining vascular tone.

The inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, has also been proposed as a potential mechanism. PDE3 is involved in the regulation of cardiac muscle contraction and vascular smooth muscle tone. By inhibiting this enzyme, these compounds could lead to vasodilation and a subsequent reduction in blood pressure. Some phthalazine derivatives have shown significant inhibitory activity against PDE3, comparable to the established drug milrinone.

Antidiabetic Activity

Preliminary research has also suggested that this compound derivatives may possess antidiabetic properties. The focus of these investigations has been on their ability to inhibit key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling.

One of the primary targets is α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels. Certain phthalazine derivatives have demonstrated potent α-glucosidase inhibitory activity in in vitro assays.

Another area of interest is the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a negative regulator of the insulin signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. Some derivatives of this compound have shown the ability to inhibit PTP1B, suggesting they could enhance insulin sensitivity.

In Vivo Preclinical Models (Non-Human)

Efficacy in Animal Models of Disease (e.g., Cancer xenografts, inflammatory models)

The therapeutic potential of this compound derivatives has been further evaluated in various animal models of disease. In the context of oncology, these compounds have been tested in cancer xenograft models. For instance, a study involving a derivative with a 4-chlorobenzyl group at the 1-position of the phthalazine ring demonstrated significant tumor growth inhibition in a mouse xenograft model of human colon cancer. The compound was administered to the animals, and a notable reduction in tumor volume and weight was observed compared to the control group.

In the realm of inflammation, these derivatives have been assessed in rodent models of acute and chronic inflammation. One common model is the carrageenan-induced paw edema model in rats. Administration of certain phthalazine derivatives has been shown to significantly reduce the swelling in the rat paw, an effect comparable to that of standard anti-inflammatory drugs like indomethacin. This in vivo efficacy corroborates the in vitro findings of COX and 5-LOX inhibition.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models have provided further insights into the physiological effects of this compound derivatives. These studies aim to understand how the compounds affect the body over time. For example, in the context of their antihypertensive properties, studies in spontaneously hypertensive rats have been conducted. Following administration of a lead compound, a sustained reduction in both systolic and diastolic blood pressure was observed over several hours.

In studies related to their anti-inflammatory effects, the levels of various biomarkers of inflammation have been measured in animal models. For example, in the carrageenan-induced paw edema model, not only was the physical swelling reduced, but the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the paw tissue were also found to be significantly decreased following treatment with a phthalazine derivative. This provides a molecular basis for the observed anti-inflammatory effects in vivo. These pharmacodynamic assessments are crucial for understanding the therapeutic window and dose-response relationship of these promising compounds.

Toxicological Assessment in Preclinical Models (excluding human safety)

The preclinical toxicological profile of "this compound" has been evaluated through various in vitro and in vivo studies to characterize its potential adverse effects. These assessments are crucial for understanding the compound's safety profile before any potential clinical application. The following sections detail the available research findings.

In Vitro Cytotoxicity

The cytotoxic effects of phthalazine derivatives, a class of compounds to which "this compound" belongs, have been investigated against several human cancer cell lines. While specific data for "this compound" is not extensively available in the public domain, studies on structurally related compounds provide insights into the potential cytotoxicity of this chemical class.

For instance, a series of novel pyran-linked phthalazinone-pyrazole hybrids were evaluated for their anticancer activity against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cell lines. The results, expressed as the half-maximal inhibitory concentration (IC₅₀), indicated moderate to good activity, with values ranging from 9.8 to 41.6 µM for A549 cells and 10.1 to 31.6 µM for HeLa cells. nih.gov One of the most promising hybrids in this series demonstrated an IC₅₀ value of 9.8 µM against A549 cells and 10.1 µM against HeLa cells. nih.gov

In another study, a series of phthalazinone-dithiocarbamate hybrids were assessed for their antiproliferative effects. nih.gov The IC₅₀ values for these compounds against various cancer cell lines, including A2780 (human ovarian carcinoma), NCI-H460 (human non-small cell lung carcinoma), and MCF-7 (human breast adenocarcinoma), were determined. For some of the more active compounds in this series, the IC₅₀ values were in the low micromolar range. nih.gov

It is important to note that "this compound" serves as an intermediate in the synthesis of the drug Vatalanib. nih.gov Vatalanib itself, a related phthalazine derivative, has been studied for its biological activities. nih.gov

Table 1: In Vitro Cytotoxicity of Structurally Related Phthalazine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Pyran-linked phthalazinone-pyrazole hybridsA549 (Human Lung Carcinoma)9.8 - 41.6 nih.gov
Pyran-linked phthalazinone-pyrazole hybridsHeLa (Human Cervical Carcinoma)10.1 - 31.6 nih.gov

This table presents a range of IC₅₀ values observed for different compounds within the specified class.

In Vivo Toxicity

For example, a computational toxicology prediction for a series of phthalazinone-dithiocarbamate hybrids classified them under toxicity class 4, indicating they are "harmful if swallowed." nih.gov The predicted oral LD₅₀ values for these compounds in rats were either 350 mg/kg or 500 mg/kg. nih.gov These predictions, however, are theoretical and would require confirmation through experimental in vivo studies for "this compound".

General principles of preclinical toxicology assessment recommend that single-dose acute toxicity should be evaluated in at least two mammalian species before first-in-human studies. pacificbiolabs.com Repeated-dose toxicity studies are also a standard component of preclinical safety evaluation. nih.gov

Table 2: Predicted Acute Oral Toxicity of Structurally Related Phthalazinone Derivatives

Compound ClassTest Species (Predicted)Predicted LD₅₀ (mg/kg)Toxicity ClassReference
Phthalazinone-dithiocarbamate hybridsRat350 - 5004 (Harmful if swallowed) nih.gov

This table is based on computational predictions for structurally related compounds and not direct experimental data for "this compound".

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

The biological activity of 1-[(Pyridin-4-yl)methyl]phthalazine derivatives is highly sensitive to substitutions on both the phthalazine (B143731) and pyridine (B92270) rings. Research, largely driven by the development of VEGFR-2 inhibitors like Vatalanib, has provided significant insights into the SAR of this class of compounds.

The general pharmacophore for phthalazine-based VEGFR-2 inhibitors includes a phthalazine core that anchors the molecule in the ATP-binding pocket, a pyridinylmethyl group that often interacts with the hinge region, and additional hydrophobic moieties that can occupy adjacent pockets. nih.govnih.gov

Substitutions on the Phthalazine Ring:

The phthalazine nucleus is a critical pharmacophoric element. nih.gov Modifications at various positions have been shown to modulate activity. For instance, in a series of 1-substituted-4-phenylphthalazine derivatives, the nature of the substituent at the 1-position significantly influences VEGFR-2 inhibition. The introduction of anilino- or phenol-containing moieties at this position has been a common strategy. nih.gov

In the case of Vatalanib (N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine), the 1-amino group, substituted with a 4-chlorophenyl ring, is crucial for its activity. nih.gov The chloro-substituent on the phenyl ring contributes to favorable hydrophobic interactions within the binding site.

Substitutions on the Pyridinylmethyl Group:

The pyridin-4-yl)methyl moiety plays a pivotal role in the interaction with the hinge region of the VEGFR-2 kinase domain. The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. Altering the position of the nitrogen within the pyridine ring or replacing the pyridine with other heterocyclic systems can lead to a significant loss of activity.

Impact of Linkers and Distal Moieties:

In more complex analogs, linkers such as amide, urea (B33335), or thiourea (B124793) are often introduced at the 1-position of the phthalazine ring to connect to other hydrophobic groups. The type, length, and flexibility of these linkers are critical for optimal positioning of the distal hydrophobic moiety in the allosteric pocket of the enzyme. nih.gov For example, studies on 4-(4-chlorophenyl)phthalazine derivatives revealed that hydrazide and urea linkers can enhance VEGFR-2 binding affinity and, consequently, anticancer activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of some phthalazine derivatives, drawing from studies on related compounds to infer the SAR for the this compound scaffold.

Compound/AnalogSubstitutionBiological TargetActivity (IC50)Reference
Vatalanib1-(4-chloroanilino)VEGFR-220 nM nih.gov
Analog 2g4-(4-chlorophenyl)phthalazine with a hydrazide linker and a distal hydrophobic groupVEGFR-20.148 µM nih.gov
Analog 4a4-(4-chlorophenyl)phthalazine with a urea linker and a distal hydrophobic groupVEGFR-20.196 µM nih.gov
Analog 3a4-(4-chlorophenyl)phthalazine with a thiosemicarbazide (B42300) linkerVEGFR-20.375 µM nih.gov
Analog 5b4-(4-chlorophenyl)phthalazine with a different linker and distal groupVEGFR-20.331 µM nih.gov

This table is generated based on data from related phthalazine derivatives to infer potential SAR trends for this compound.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial computational tool in drug design that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For the this compound series of compounds, pharmacophore models have been primarily developed in the context of their activity as VEGFR-2 inhibitors.

Based on the analysis of known phthalazine-based VEGFR-2 inhibitors, a general pharmacophore model can be described with the following key features: nih.govnih.gov

A Hydrogen Bond Acceptor: This is typically the nitrogen atom of the pyridine ring, which interacts with the hinge region of the kinase domain, specifically with the backbone NH of Cys919.

A Heterocyclic Core: The phthalazine ring system serves as a rigid scaffold that correctly orients the other pharmacophoric features. It generally occupies the ATP-binding region.

A Hydrophobic Region: This feature is often represented by a substituted phenyl ring or other hydrophobic groups attached to the phthalazine core. This part of the molecule typically fits into a hydrophobic pocket within the enzyme's active site.

An Additional Hydrogen Bond Donor/Acceptor: In more elaborated analogs, a linker (e.g., -NH-, -CO-NH-) can provide additional hydrogen bonding opportunities with key amino acid residues like Glu885 and Asp1046 in the DFG motif of VEGFR-2.

A Terminal Hydrophobic Moiety: This is another hydrophobic group at the distal end of the molecule, which can occupy an allosteric hydrophobic pocket adjacent to the ATP binding site.

These pharmacophoric features have guided the design of new and more potent phthalazine-based VEGFR-2 inhibitors. nih.govnih.gov By understanding these key interactions, medicinal chemists can rationally design new analogs of this compound with improved potency and selectivity. The design of such compounds often involves bioisosteric replacements of the key functional groups and the exploration of different linkers and hydrophobic moieties to optimize the interactions with the target protein.

Future Directions and Research Perspectives

Development of Novel Phthalazine (B143731) Scaffolds for Drug Discovery Leads

The phthalazine core is a versatile foundation for the design of new therapeutic agents. nih.govosf.io Researchers are actively engaged in synthesizing and evaluating novel phthalazine and phthalazinone analogs to identify promising drug discovery leads. nih.govresearchgate.net The phthalazin-1(2H)-one core, in particular, is considered a "privileged building block" in drug development due to its presence in compounds with a wide array of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory effects. researchgate.netnih.gov

The development of new phthalazine derivatives often involves a strategy of pharmacophore hybridization, where the phthalazine moiety is combined with other biologically active structures to create hybrid compounds with enhanced or novel therapeutic properties. For instance, the combination of phthalazine with piperazine (B1678402) and pyrazole (B372694) has yielded conjugates with significant anticancer activity. researchgate.net These efforts aim to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Bioactive Phthalazine Derivatives

Compound NameTherapeutic Area/TargetReference
AzelastineAntihistamine nih.gov
HydralazineHeart Failure nih.gov
ZopolrestatDiabetic Complications (Aldose Reductase Inhibitor) nih.gov
VatalanibAnticancer (VEGFR inhibitor) mdpi.com
AMG 900Anticancer (Aurora Kinase Inhibitor) mdpi.com
OlaparibAnticancer (PARP Inhibitor) researchgate.net

Combination Therapies and Synergistic Effects Research

To address challenges such as drug resistance and to enhance therapeutic efficacy, research is increasingly focused on combination therapies involving phthalazine derivatives. The rationale is that targeting multiple biological pathways simultaneously can lead to synergistic effects and better treatment outcomes, particularly in complex diseases like cancer. nih.gov

For example, the potential for combining phthalazine-based agents with existing chemotherapeutic drugs is an active area of investigation. The ability of some phthalazine derivatives to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance, makes them attractive candidates for use in combination with conventional anticancer drugs to overcome resistance mechanisms. researchgate.net Further research will likely explore various combinations of phthalazine compounds with other targeted therapies or immunotherapies to identify synergistic interactions.

Advanced Drug Delivery Systems Research

The effectiveness of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Advanced drug delivery systems (DDS) are being investigated to improve the pharmacokinetic and pharmacodynamic properties of phthalazine-based drugs.

Nanocarrier-based systems, such as those utilizing polyhydroxyalkanoates (PHAs), offer a promising approach for the controlled and targeted delivery of hydrophobic drugs like many phthalazine derivatives. mdpi.com These systems can enhance drug solubility, provide sustained release, and potentially reduce side effects by localizing the drug at the site of action. mdpi.com Future research in this area will focus on designing and optimizing novel DDS for specific phthalazine compounds to improve their therapeutic index.

Exploration of New Therapeutic Areas and Biological Pathways

While much of the focus on phthalazine derivatives has been in oncology, their diverse pharmacological activities suggest potential applications in a broader range of diseases. nih.govosf.io Researchers are exploring the utility of these compounds in various therapeutic areas, including:

Antimicrobial and Antifungal Agents: Some phthalazine derivatives have shown promising activity against various microbial and fungal pathogens. osf.io

Anti-inflammatory and Analgesic Agents: The anti-inflammatory properties of certain phthalazinone derivatives are being investigated for the treatment of inflammatory conditions. nih.gov

Neurodegenerative Diseases: The modulation of neurogenesis and other neurological pathways by phthalazine-related compounds is an emerging area of interest. google.com

Metabolic Disorders: The discovery of zopolrestat, an aldose reductase inhibitor, has spurred interest in developing phthalazine-based drugs for diabetic complications. nih.govmdpi.com

The exploration of new biological targets and pathways for phthalazine derivatives is a key aspect of future research. For instance, their potential to inhibit enzymes like Aurora kinases, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptors (EGFR) has been a major focus in cancer research. nih.govmdpi.com Future studies will likely uncover novel mechanisms of action and expand the therapeutic landscape for this important class of heterocyclic compounds. mdpi.com

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